2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one
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Overview
Description
2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one is a synthetic organic compound that belongs to the class of furochromenones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furochromenone core: This can be achieved through cyclization reactions involving appropriate precursors such as chromenones and furan derivatives.
Introduction of the 3,4,5-trimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the 2-methoxyethylamino group: This can be done through nucleophilic substitution reactions using suitable amine derivatives.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced furochromenone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction: The compound could affect cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- 2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[2,3-c]chromen-4-one
Uniqueness
2-((2-methoxyethyl)amino)-3-(3,4,5-trimethoxyphenyl)-4H-furo[3,2-c]chromen-4-one is unique due to its specific structural features, such as the furochromenone core and the presence of multiple methoxy groups. These structural elements contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methoxyethylamino)-3-(3,4,5-trimethoxyphenyl)furo[3,2-c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO7/c1-26-10-9-24-22-18(13-11-16(27-2)21(29-4)17(12-13)28-3)19-20(31-22)14-7-5-6-8-15(14)30-23(19)25/h5-8,11-12,24H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIUXTAUVYQZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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